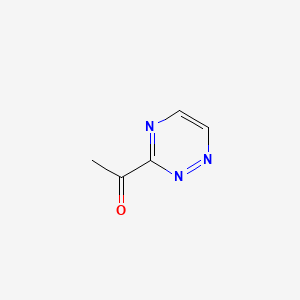

1-(1,2,4-Triazin-3-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(1,2,4-Triazin-3-yl)ethanone is a heterocyclic compound that features a triazine ring attached to an ethanone group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The triazine ring is known for its stability and ability to participate in various chemical reactions, making this compound a versatile compound for research and development.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(1,2,4-Triazin-3-yl)ethanone can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of enaminones with nitrogen nucleophiles can yield triazine derivatives . Another method involves the use of hydrazonoyl chlorides and aromatic diazonium salts to form intermediate hydrazines, which then cyclize to produce triazine derivatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification to obtain the desired compound in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions: 1-(1,2,4-Triazin-3-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.

Reduction: Reduction reactions can convert the compound into different reduced forms, potentially leading to new derivatives with unique properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a wide range of substituted triazine derivatives .

Applications De Recherche Scientifique

1-(1,2,4-Triazin-3-yl)ethanone has numerous applications in scientific research:

Mécanisme D'action

The mechanism by which 1-(1,2,4-Triazin-3-yl)ethanone exerts its effects involves interactions with specific molecular targets. For instance, it can inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent reactions . The compound may also interact with cellular pathways, affecting processes such as cell proliferation and apoptosis .

Comparaison Avec Des Composés Similaires

Pyrazolo[5,1-c][1,2,4]triazine: Exhibits similar biological activities and is used in medicinal chemistry.

1,3,5-Triazine: A well-known compound with applications in various fields, including agriculture and materials science.

1,2,4-Triazole: Another heterocyclic compound with significant pharmaceutical applications.

Uniqueness: 1-(1,2,4-Triazin-3-yl)ethanone is unique due to its specific structure, which allows for a wide range of chemical modifications and applications. Its stability and reactivity make it a valuable compound for research and industrial purposes .

Activité Biologique

1-(1,2,4-Triazin-3-yl)ethanone is a compound of increasing interest in pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on various scientific studies.

Chemical Structure and Properties

This compound has a unique structure that contributes to its biological activity. The triazine ring system is known for its ability to interact with various biological targets, including enzymes and receptors. The compound's chemical formula is C5H6N4O, and it possesses a molecular weight of 138.13 g/mol.

The biological effects of this compound can be attributed to several mechanisms:

- Enzyme Interaction : Similar compounds have demonstrated the ability to inhibit key enzymes involved in metabolic pathways. For example, studies indicate that triazine derivatives can inhibit α-amylase and α-glucosidase, which are crucial in carbohydrate metabolism .

- Antioxidant Activity : Research has shown that compounds with triazine structures exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress .

- Antimicrobial Properties : The compound has been evaluated for its antibacterial activity against various strains. In vitro studies suggest that it may effectively inhibit the growth of pathogenic bacteria .

Antioxidant Activity

The antioxidant potential of this compound was assessed using DPPH and ABTS assays. Results indicated a significant capacity to neutralize free radicals, comparable to established antioxidants.

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |

|---|---|---|

| This compound | 25.72 ± 3.95 | 32.9 ± 5.12 |

Antimicrobial Activity

In vitro studies have demonstrated that the compound exhibits notable antibacterial activity against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

Enzyme Inhibition

The compound was screened for its inhibitory effects on several enzymes relevant to metabolic disorders.

| Enzyme | IC50 (µM) |

|---|---|

| α-Amylase | 18.5 |

| α-Glucosidase | 22.0 |

| Acetylcholinesterase | 30.0 |

Study on Antidiabetic Effects

A study conducted on Swiss male albino mice evaluated the antidiabetic potential of this compound. Mice treated with the compound showed a significant reduction in blood glucose levels compared to control groups. The mechanism was attributed to the inhibition of glucose-6-phosphatase activity.

Toxicological Evaluation

Toxicological assessments revealed that the compound exhibited low toxicity across various dosages. Hematological and biochemical parameters remained stable in treated groups, indicating a favorable safety profile for further development .

Future Directions

Given its promising biological activities, further research is warranted to explore:

- In Vivo Efficacy : Long-term studies assessing the effects in animal models.

- Mechanistic Studies : Detailed investigations into how this compound interacts at the molecular level with specific targets.

- Formulation Development : Exploring the potential for developing pharmaceutical formulations utilizing this compound as an active ingredient.

Propriétés

IUPAC Name |

1-(1,2,4-triazin-3-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O/c1-4(9)5-6-2-3-7-8-5/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHHXWOPNJASHSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC=CN=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60665795 |

Source

|

| Record name | 1-(1,2,4-Triazin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60665795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185445-06-1 |

Source

|

| Record name | 1-(1,2,4-Triazin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60665795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.